10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one
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Overview
Description
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one typically involves the following steps:
Initial Alkylation: The process begins with the alkylation of 2-aminobenzimidazole.
Condensation: The alkylated product undergoes condensation with appropriate aldehydes or ketones.
Cyclization: The intermediate formed is then cyclized to produce the final pyrimido[1,2-a]benzimidazole structure.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one include other pyrimido[1,2-a]benzimidazoles and related heterocyclic structures such as:
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Imidazole-containing compounds
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one lies in its specific substituents and the resulting biological properties .
Properties
CAS No. |
1223880-15-6 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
10-[(2-methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C21H21N3O/c1-3-8-17-13-20(25)24-19-12-7-6-11-18(19)23(21(24)22-17)14-16-10-5-4-9-15(16)2/h4-7,9-13H,3,8,14H2,1-2H3 |
InChI Key |
LMUHGINYHZRDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4C |
Origin of Product |
United States |
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